molecular formula C6H12N2O B3386296 2-Methylnitrosopiperidine CAS No. 7247-89-4

2-Methylnitrosopiperidine

Cat. No.: B3386296
CAS No.: 7247-89-4
M. Wt: 128.17 g/mol
InChI Key: SSPVLHFEMWOTGD-UHFFFAOYSA-N
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Description

2-Methylnitrosopiperidine is a nitrosamine compound with the molecular formula C₆H₁₂N₂O. It is a yellowish liquid with a distinct odor and is highly reactive. This compound is of significant interest due to its potential therapeutic and toxic effects, making it a subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnitrosopiperidine can be synthesized through various methods. One common approach involves the nitrosation of 2-methylpiperidine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the compound’s potential toxicity and reactivity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methylnitrosopiperidine is extensively studied for its role in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying nitrosamine chemistry.

    Biology: Investigated for its genotoxic and mutagenic properties.

    Medicine: Explored for its potential therapeutic effects, although its toxicity limits its direct application.

    Industry: Utilized in the development of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylnitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. This activation generates reactive intermediates that can interact with cellular macromolecules, leading to genotoxic effects. The compound’s reactivity with DNA is a key factor in its mutagenic and carcinogenic properties .

Comparison with Similar Compounds

    N-Nitrosopiperidine: Similar in structure but lacks the methyl group at the 2-position.

    N-Nitrosopyrrolidine: Another nitrosamine with a different ring structure.

    N-Nitrosodiethylamine: Structurally similar but with different alkyl groups attached to the nitrogen atom.

Uniqueness: 2-Methylnitrosopiperidine’s unique structure, with a methyl group at the 2-position, influences its reactivity and biological effects. This structural difference can result in distinct metabolic pathways and toxicological profiles compared to other nitrosamines .

Properties

IUPAC Name

2-methyl-1-nitrosopiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPVLHFEMWOTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860128
Record name 2-Methyl-1-nitrosopiperidine
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Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.06 [mmHg]
Record name N-Nitroso-2-methylpiperidine
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CAS No.

7247-89-4, 34962-90-8
Record name 2-Methyl-1-nitrosopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7247-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pipecoline, 1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 2-methyl-1-nitroso-
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Record name 2-Methylnitrosopiperidine
Source DTP/NCI
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Record name 2-Methyl-1-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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